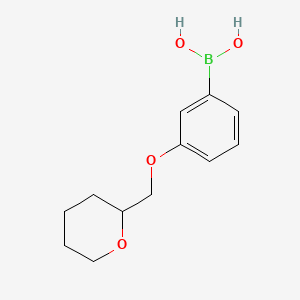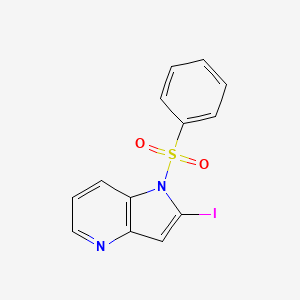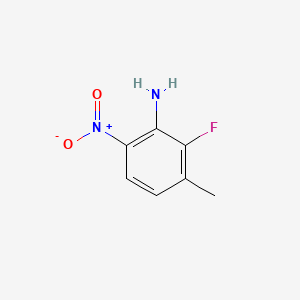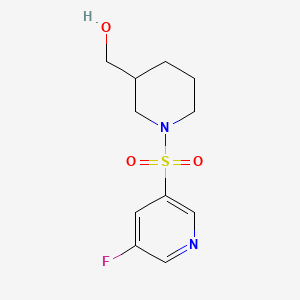![molecular formula C13H7NS B573205 Cyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 162304-37-2](/img/structure/B573205.png)
Cyclopenta[2,3]indeno[5,6-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[2,3]indeno[5,6-d]thiazole is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[2,3]indeno[5,6-d]thiazole typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the tetracyclic core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[2,3]indeno[5,6-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of substituted tetracyclic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a model compound for studying tetracyclic structures.
Biology: Its unique structure may interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Mechanism of Action
The mechanism of action of Cyclopenta[2,3]indeno[5,6-d]thiazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
- 1,8-Dimethyl-15-azatetracyclo[6.6.1.0 2,7 .0 9,14 ]pentadeca-2,4,6,9,11,13-hexaene
Uniqueness
Cyclopenta[2,3]indeno[5,6-d]thiazole is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where similar compounds may not be suitable.
Properties
CAS No. |
162304-37-2 |
|---|---|
Molecular Formula |
C13H7NS |
Molecular Weight |
209.266 |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h1-7H |
InChI Key |
YINVZRNYYJTDOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC4=C(C=C3C2=C1)N=CS4 |
Synonyms |
Cyclopent[2,3]indeno[5,6-d]thiazole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


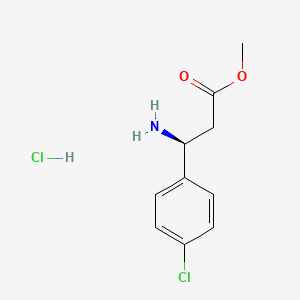
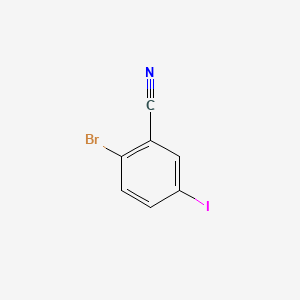
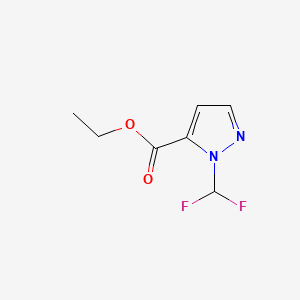

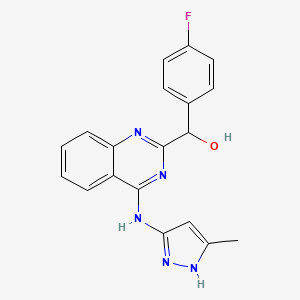
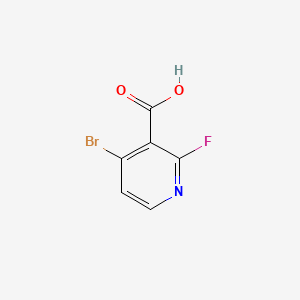
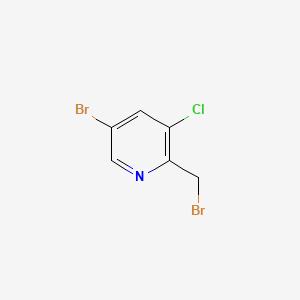
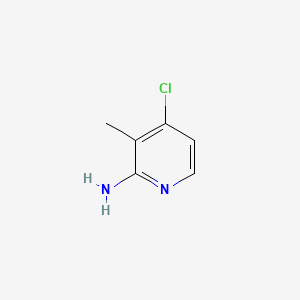
![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)

